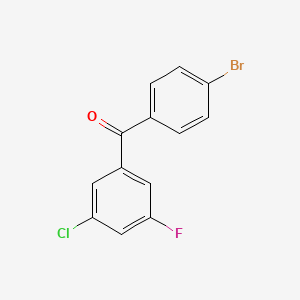

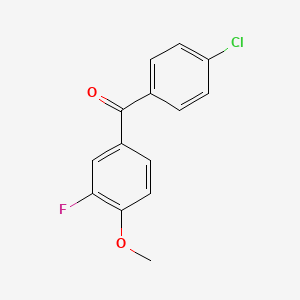

4-Chloro-3'-fluoro-4'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3’-fluoro-4’-methoxybenzophenone is a chemical compound used for experimental and research purposes . It is a reagent used to synthesize other compounds . Its ability to form radicals in the presence of ultraviolet radiation gives rise to some interesting photochemistry .

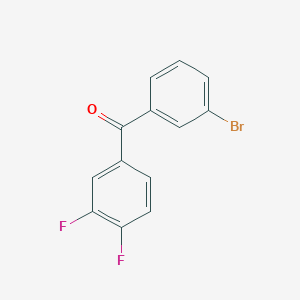

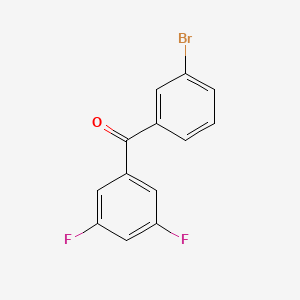

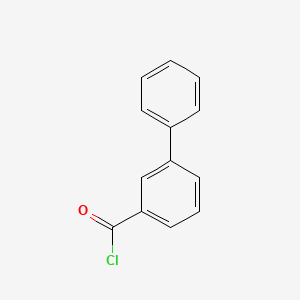

Molecular Structure Analysis

The molecular formula of 4-Chloro-3’-fluoro-4’-methoxybenzophenone is C14H10ClFO2 . The structure includes a benzene ring with chlorine, fluorine, and methoxy groups attached .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3’-fluoro-4’-methoxybenzophenone include a predicted melting point of 114.16° C, a predicted boiling point of 392.8° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.57 .Scientific Research Applications

Pharmaceutical Research

4-Chloro-3’-fluoro-4’-methoxybenzophenone is utilized in pharmaceutical research as a precursor for synthesizing various therapeutic agents. Its chemical structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the biological activity and metabolic stability of these compounds .

Material Science

In material science, this compound serves as an intermediate in the synthesis of advanced polymers and resins. Its benzophenone core is particularly valuable in creating materials with enhanced UV stability and durability .

Chemical Synthesis

This benzophenone derivative is involved in chemical synthesis, where it acts as a building block for complex organic molecules. It’s often used in reactions such as free radical bromination and nucleophilic substitution due to its reactive benzylic position .

Analytical Chemistry

In analytical chemistry, 4-Chloro-3’-fluoro-4’-methoxybenzophenone can be used as a standard or reference compound in various spectroscopic analyses, including infrared (IR) spectroscopy, to study solvent effects and molecular interactions .

Environmental Science

The compound’s role in environmental science is linked to its use in the synthesis of chemicals that may have lower environmental impact. Its derivatives could potentially be used in developing eco-friendly pesticides and herbicides .

Biotechnology

In biotechnology, this compound’s derivatives could be explored for their potential use in bioconjugation techniques, where they may be used to link biomolecules to synthetic polymers, enhancing the stability or functionality of biologically active compounds .

Industrial Applications

Industrially, 4-Chloro-3’-fluoro-4’-methoxybenzophenone is a valuable intermediate in the manufacture of dyes, fragrances, and other fine chemicals. Its versatility in chemical reactions makes it a staple in various industrial processes .

Organic Electronics

Lastly, in the field of organic electronics, this compound can be used in the synthesis of organic semiconductors. Its molecular structure is conducive to the formation of charge-transfer complexes, which are essential for the function of organic photovoltaic cells .

properties

IUPAC Name |

(4-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZCFJJKOCNILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373944 |

Source

|

| Record name | 4-Chloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3'-fluoro-4'-methoxybenzophenone | |

CAS RN |

844885-05-8 |

Source

|

| Record name | 4-Chloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)